molecular formula C8H5IN2OS B2437893 5-(4-Iodophenoxy)-1,2,4-thiadiazole CAS No. 1473402-79-7

5-(4-Iodophenoxy)-1,2,4-thiadiazole

Cat. No.: B2437893
CAS No.: 1473402-79-7
M. Wt: 304.11
InChI Key: TVQIWGTZUDLUPS-UHFFFAOYSA-N
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Description

5-(4-Iodophenoxy)-1,2,4-thiadiazole: is an organic compound that features a thiadiazole ring substituted with a 4-iodophenoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the iodine atom and the thiadiazole ring imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenoxy)-1,2,4-thiadiazole typically involves the reaction of 4-iodophenol with a thiadiazole precursor. One common method is the nucleophilic substitution reaction where 4-iodophenol reacts with a thiadiazole derivative under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Iodophenoxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF are commonly used.

Major Products:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 5-(4-Iodophenoxy)-1,2,4-thiadiazole is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes due to its ability to form stable complexes with biological molecules.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique chemical properties make it a candidate for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenoxy)-1,2,4-thiadiazole involves its interaction with molecular targets through its iodine and thiadiazole moieties. The iodine atom can participate in halogen bonding, while the thiadiazole ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific receptors.

Comparison with Similar Compounds

    4-Iodophenol: Shares the iodine-substituted phenol structure but lacks the thiadiazole ring.

    1,2,4-Thiadiazole: The core structure without the phenoxy and iodine substituents.

    5-(4-Bromophenoxy)-1,2,4-thiadiazole: Similar structure with bromine instead of iodine.

Uniqueness: 5-(4-Iodophenoxy)-1,2,4-thiadiazole is unique due to the combination of the iodine atom and the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-iodophenoxy)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2OS/c9-6-1-3-7(4-2-6)12-8-10-5-11-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQIWGTZUDLUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=NS2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473402-79-7
Record name 5-(4-iodophenoxy)-1,2,4-thiadiazole
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